molecular formula C9H15ClN4O B2831335 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride CAS No. 2093702-63-5

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B2831335
CAS No.: 2093702-63-5
M. Wt: 230.7
InChI Key: PTFJXTKNLDBWHJ-UHFFFAOYSA-N
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Description

The compound “3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Cannabinoid Receptor Antagonism

Research indicates that compounds structurally related to 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, act as potent antagonists for the brain cannabinoid receptor (CB1). These compounds, including the lead compound SR141716A, have been instrumental in characterizing cannabinoid receptor binding sites and serve as pharmacological probes. Their therapeutic potential lies in their ability to antagonize the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

Another study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided valuable insights into its molecular interaction with the CB1 cannabinoid receptor. This research enhances our understanding of how these compounds interact at a molecular level, which is crucial for developing more targeted cannabinoid receptor ligands (Shim et al., 2002).

In Vivo Binding Studies

In vivo binding studies of related compounds, such as AM251, an analog of the cannabinoid receptor antagonist SR141716A, have contributed to our knowledge of cannabinoid receptor dynamics. These studies, conducted on mouse brain receptors, help in understanding the behavior of these compounds in a biological context and have potential implications for brain imaging and receptor characterization (Gatley et al., 1996).

Antagonistic Activity and Inverse Agonism

Research on biarylpyrazole derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has also shed light on their activity as inverse agonists/antagonists at the cannabinoid CB1 receptor. This understanding is crucial for potential therapeutic applications and drug development processes (Hurst et al., 2006).

Mechanism of Action

While specific information about the mechanism of action of “3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride” was not found, it’s known that by blocking the enzymes responsible for DNA repair, some piperidine derivatives can induce cytotoxicity in cancer cells .

Safety and Hazards

While specific safety and hazard information for “3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride” was not found, it’s important to note that safety data sheets for similar piperidine derivatives indicate that they can be hazardous. For example, piperidine is classified as a flammable liquid and can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride” and similar compounds may have potential for future drug development.

Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJXTKNLDBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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